1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(Thiophen-2-yl)piperidine is a compound where the phenyl ring has been replaced by thiophene . It’s used in the storage temperature of 4°C and should be protected from light .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . A multicomponent Chichibabin pyridine synthesis reaction was used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent probe .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is based on a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction proceeds through a radical pathway .Scientific Research Applications
Antiglioma Activity
1,2,3,4-Tetrahydroisoquinoline (THI) derivatives have shown promise in cancer research, particularly in treating gliomas. For example, a specific compound, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, demonstrated selective growth inhibition of C6 glioma cells while sparing normal astrocytes. This finding indicates potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Therapeutic Applications
Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline (THIQ), have been extensively studied for various therapeutic activities. These derivatives have been successful in drug discovery for cancer and central nervous system disorders. They also show promise in treating infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Anticancer Agents
Synthesized analogs of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their anticancer activity. These compounds showed potent cytotoxicity against various breast cancer cell lines, suggesting their potential as novel anticancer drugs (Redda et al., 2010).
Chemosensors for Pd2+ Ions
Novel chemosensors based on 1,2,3,4-tetrahydroquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These sensors demonstrate significant selectivity and sensitivity, highlighting their utility in environmental and analytical chemistry (Shally et al., 2020).
Supramolecular Architecture
A novel thiophene-fused 1,2,3,4-tetrahydroisoquinoline derivative exhibited significant potential as an anti-cancer agent. Its molecular structure, characterized by various analytical techniques, contributed to a better understanding of its inhibitory nature against specific proteins (Murugavel et al., 2019).
Future Directions
Future research could explore the use of thiophene-based compounds in various applications. For example, a pair of high-efficiency deep-red emissive ionic iridophosphors showing high photoluminescence quantum yields (PLQYs) were rationally designed by using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand .
properties
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLSGWIMXIQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383147 | |
Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
120086-35-3 | |
Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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